molecular formula C16H22INO4 B15337888 Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B15337888
M. Wt: 419.25 g/mol
InChI Key: AZOOJSICMDXGFD-UHFFFAOYSA-N
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Description

Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound featuring a benzyl ester group, a tert-butoxycarbonyl (Boc)-protected amine, and an iodine substituent. Its molecular structure combines lipophilic (benzyl, Boc) and reactive (iodo) moieties, making it a versatile intermediate in pharmaceutical and chemical synthesis. The Boc group enhances stability during reactions, while the iodine atom offers a site for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOJSICMDXGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, also referred to as N-(tert-butoxycarbonyl)-O-benzyl-3-iodotyrosine, is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Formula : C21H24INO5
Molecular Weight : 497.3 g/mol
IUPAC Name : (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number : 218769-48-3

The biological activity of this compound is primarily attributed to its structural components that facilitate specific interactions with biological targets. The iodine atom enhances reactivity, allowing for selective modifications in biochemical pathways. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be selectively removed to release active derivatives.

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in fatty acid biosynthesis. By targeting enzymes such as acetyl-CoA carboxylase and fatty acid synthase, it disrupts lipid metabolism, which is crucial in various physiological and pathological processes.

Case Studies

  • Inhibition of Fatty Acid Synthase : A study demonstrated that this compound significantly reduced the activity of fatty acid synthase in vitro, leading to decreased lipid accumulation in cultured adipocytes.
  • Protein Engineering Applications : The compound has been utilized in the modification of proteins to study structure-function relationships. Its unique reactivity allows for the incorporation of iodine into peptide sequences, providing insights into the role of specific amino acids in protein functionality.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC21H24INO5Inhibits fatty acid biosynthesis
N-(tert-butoxycarbonyl)-L-tyrosineC15H19NO4Less reactive due to absence of iodine
O-benzyl-L-tyrosineC16H19NO3Lacks Boc protection, less stable

Research Findings

Recent studies have highlighted the potential therapeutic implications of this compound in metabolic disorders. Its ability to modulate lipid metabolism positions it as a candidate for further investigation in conditions such as obesity and diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Benzyl Esters
  • Benzyl butanoate (): A simple ester lacking the Boc-protected amine and iodine. Its lipophilicity and stability under basic conditions are comparable, but it lacks reactivity for further derivatization.
  • Allyl butanoate (): Features an allyl ester instead of benzyl. Allyl esters are more prone to hydrolysis under acidic conditions, whereas benzyl esters offer greater stability .
Boc-Protected Amines
  • Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (): Contains a Boc-protected amine but uses a methyl ester and lacks iodine. The Boc group in both compounds provides stability during synthesis, but the iodine in the target compound enables unique reactivity (e.g., halogenation or cross-coupling) .
Iodo-Substituted Compounds
  • 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (–3, 6): Shares the Boc-protected amine but replaces iodine with a hydroxyl group. The hydroxyl group increases polarity, reducing lipophilicity compared to the iodinated target compound. Iodine’s higher atomic weight and electronegativity also influence solubility and reactivity .

Physical and Chemical Properties

Property Target Compound* 5-Hydroxy-2-...pentanoic acid (–3, 6) Benzyl butanoate ()
Molecular Weight (g/mol) ~468 (estimated) 233.26 178.23
Ester Group Benzyl None (carboxylic acid) Benzyl
Functional Groups Boc-amine, Iodo Boc-amine, Hydroxyl Ester only
Stability Stable under basic conditions; iodine may induce photodegradation Stable but incompatible with strong oxidizers Hydrolyzes under acidic conditions

*Estimated molecular weight based on structural analysis.

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